(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one
Overview
Description
(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that features a thiophene ring and a substituted aniline moiety
Preparation Methods
The synthesis of (E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylaniline and thiophene-2-carbaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-fluoro-3-methylaniline and thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. This reaction forms the desired enone compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Chemical Reactions Analysis
(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, using reagents such as halogens or alkylating agents.
Scientific Research Applications
(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one can be compared with similar compounds such as:
(E)-3-(4-chloro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one: This compound has a chlorine substituent instead of fluorine, which may affect its reactivity and biological activity.
(E)-3-(4-bromo-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one: The presence of a bromine substituent can lead to different chemical and biological properties compared to the fluorine-substituted compound.
Properties
IUPAC Name |
(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c1-10-9-11(4-5-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-9,16H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWLAZDQRODVAH-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=CS2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=CS2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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